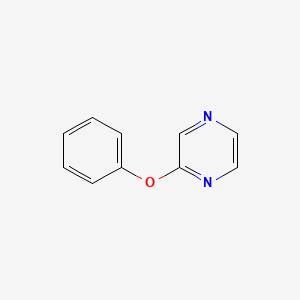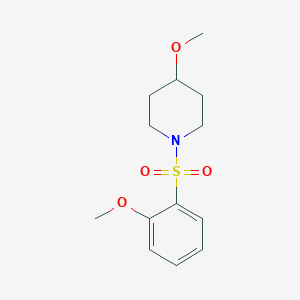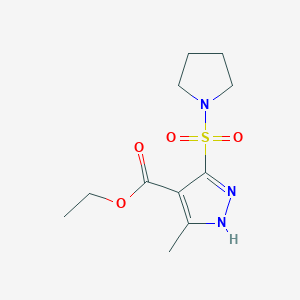![molecular formula C16H16N2OS B6583282 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1251576-14-3](/img/structure/B6583282.png)
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide (TMI) is a small molecule that has been studied extensively in laboratory experiments due to its potential applications in scientific research. TMI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. TMI has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientists.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been studied extensively in laboratory experiments due to its potential applications in scientific research. It has been used to study the role of COX-2 in various biological processes, such as inflammation, cancer, and cardiovascular diseases. 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has also been used to study the effects of COX-2 inhibition on cell proliferation and apoptosis. Furthermore, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been used to study the effects of COX-2 inhibition on the production of prostaglandins and other eicosanoids.
Mechanism Of Action
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a potent inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins. 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide binds to the active site of COX-2, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This, in turn, leads to a decrease in the production of prostaglandins.
Biochemical and Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have an anti-diabetic effect and to reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle in the laboratory. Furthermore, it is a potent inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various biological processes. However, 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide also has some limitations. For example, it has a short half-life, which makes it difficult to study long-term effects.
Future Directions
There are several potential future directions for research on 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide. One potential direction is to further investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on cancer cells. Another potential direction is to study the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on other diseases, such as diabetes and cardiovascular disease. Furthermore, it would be interesting to investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on other enzymes, such as cyclooxygenase-1 (COX-1). Finally, it would be interesting to investigate the effects of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide on the production of other eicosanoids, such as leukotrienes and thromboxanes.
Synthesis Methods
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide is a multi-step process that begins with the synthesis of the parent compound, 1-methyl-1H-indol-3-yl acetamide. This compound can be synthesized from the reaction of 1-methyl-1H-indol-3-yl chloride with acetic anhydride in the presence of potassium carbonate. The next step is to synthesize the thiophene derivative, 3-methyl-1H-indol-3-yl thiophene-3-yl acetamide, which can be synthesized from the reaction of 3-methyl-1H-indol-3-yl chloride with thiophene-3-yl acetyl chloride in the presence of triethylamine. Finally, the 2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide can be synthesized from the reaction of 3-methyl-1H-indol-3-yl thiophene-3-yl acetamide with acetic anhydride in the presence of potassium carbonate.
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18-10-13(14-4-2-3-5-15(14)18)8-16(19)17-9-12-6-7-20-11-12/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMHKHDPCQTMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(thiophen-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6583204.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)

![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)
![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)